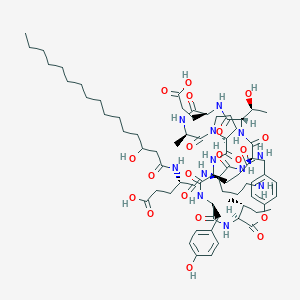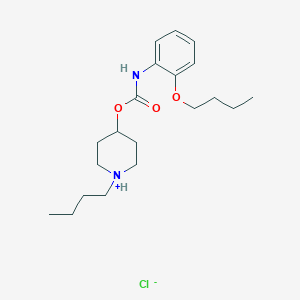
ACETIC ACID, ((4-NITROPHENYL)THIO)-, compd. with 2-AMINOETHANOL (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETIC ACID, ((4-NITROPHENYL)THIO)-, compd. with 2-AMINOETHANOL (1:1) is a chemical compound that is commonly used in scientific research. It is a crystalline powder that is soluble in water and has a molecular formula of C8H10N2O4S. This compound is used in various scientific applications due to its unique properties and potential benefits.
Mécanisme D'action
The mechanism of action of ACETIC ACID, ((4-NITROPHENYL)THIO)-, compd. with 2-AMINOETHANOL (1:1) involves the formation of a covalent bond between the compound and the target molecule. This covalent bond is stable and irreversible, which makes the compound an effective tool for the detection of biological molecules.
Biochemical and Physiological Effects:
ACETIC ACID, ((4-NITROPHENYL)THIO)-, compd. with 2-AMINOETHANOL (1:1) has no known biochemical or physiological effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ACETIC ACID, ((4-NITROPHENYL)THIO)-, compd. with 2-AMINOETHANOL (1:1) in lab experiments include its high sensitivity and selectivity for detecting target molecules. The compound is also easy to use and has a long shelf life. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are several potential future directions for the use of ACETIC ACID, ((4-NITROPHENYL)THIO)-, compd. with 2-AMINOETHANOL (1:1) in scientific research. One direction is the development of new chemical compounds that can be used in conjunction with this compound to enhance its detection capabilities. Another direction is the exploration of its potential applications in the field of drug discovery and development. Finally, there is a need for further research on the safety and toxicity of this compound to ensure its safe use in scientific research.
Méthodes De Synthèse
The synthesis of ACETIC ACID, ((4-NITROPHENYL)THIO)-, compd. with 2-AMINOETHANOL (1:1) involves the reaction of 4-nitrophenyl thiourea with acetic anhydride and 2-aminoethanol in the presence of a catalyst. The reaction yields the desired product as a crystalline powder.
Applications De Recherche Scientifique
ACETIC ACID, ((4-NITROPHENYL)THIO)-, compd. with 2-AMINOETHANOL (1:1) is commonly used in scientific research as a reagent for the detection of various biological molecules such as proteins, enzymes, and nucleic acids. It is also used as a precursor for the synthesis of other chemical compounds that have potential applications in the pharmaceutical industry.
Propriétés
Numéro CAS |
105892-18-0 |
|---|---|
Formule moléculaire |
C10H14N2O5S |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
2-hydroxyethylazanium;2-(4-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C8H7NO4S.C2H7NO/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13;3-1-2-4/h1-4H,5H2,(H,10,11);4H,1-3H2 |
Clé InChI |
PHGRMMVCLZDVJI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)[O-].C(CO)[NH3+] |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)[O-].C(CO)[NH3+] |
Synonymes |
ACETIC ACID, ((4-NITROPHENYL)THIO)-, compd. with 2-AMINOETHANOL (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(5Z,8E,13Z)-25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] butanoate](/img/structure/B216654.png)



